molecular formula C8H9NOS B3278520 N-(3-sulfanylphenyl)acetamide CAS No. 67937-79-5

N-(3-sulfanylphenyl)acetamide

Cat. No.: B3278520
CAS No.: 67937-79-5
M. Wt: 167.23 g/mol
InChI Key: TVADFTBCWGPXSK-UHFFFAOYSA-N
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Description

N-(3-sulfanylphenyl)acetamide is an organic compound characterized by the presence of a sulfanyl group attached to a phenyl ring, which is further connected to an acetamide group

Mechanism of Action

Target of Action

N-(3-sulfanylphenyl)acetamide, also known as N-(3-mercaptophenyl)acetamide, primarily targets dihydrofolate reductase (DHFR) . DHFR is an enzyme involved in the tetrahydrofolate synthesis pathway, crucial for DNA synthesis and cell growth. Inhibition of DHFR is a prominent mechanism through which sulfonamide derivatives, such as this compound, exhibit antimicrobial and antitumor activities .

Mode of Action

The compound interacts with its target, DHFR, by binding to its active sites . This interaction inhibits the enzyme’s function, thereby disrupting the tetrahydrofolate synthesis pathway. The disruption of this pathway can lead to the inhibition of cell growth, particularly in rapidly dividing cells such as cancer cells and microbes .

Biochemical Pathways

This compound affects the tetrahydrofolate synthesis pathway by inhibiting DHFR . Tetrahydrofolate is a critical cofactor in the synthesis of nucleotides, the building blocks of DNA. By inhibiting DHFR, the compound disrupts DNA synthesis, affecting cell growth and proliferation .

Pharmacokinetics

Similar compounds have been shown to exhibit good bioavailability .

Result of Action

The primary result of this compound’s action is the inhibition of cell growth. This is achieved through the disruption of the tetrahydrofolate synthesis pathway, which leads to the inhibition of DNA synthesis. This effect is particularly pronounced in rapidly dividing cells, making the compound effective against certain types of cancer cells and microbes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-sulfanylphenyl)acetamide typically involves the reaction of 3-aminothiophenol with acetic anhydride. The reaction is carried out under mild conditions, often in the presence of a base such as pyridine to neutralize the acetic acid byproduct. The general reaction scheme is as follows:

3-aminothiophenol+acetic anhydrideThis compound+acetic acid\text{3-aminothiophenol} + \text{acetic anhydride} \rightarrow \text{this compound} + \text{acetic acid} 3-aminothiophenol+acetic anhydride→this compound+acetic acid

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

N-(3-sulfanylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The acetamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted acetamides.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to inhibit certain enzymes.

    Industry: Utilized in the development of new materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-sulfanylphenyl)acetamide
  • N-(2-sulfanylphenyl)acetamide
  • N-(3-sulfanylphenyl)propionamide

Uniqueness

N-(3-sulfanylphenyl)acetamide is unique due to the position of the sulfanyl group on the phenyl ring, which can influence its reactivity and interaction with biological targets. This positional isomerism can result in different biological activities and chemical properties compared to its analogs.

Properties

IUPAC Name

N-(3-sulfanylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NOS/c1-6(10)9-7-3-2-4-8(11)5-7/h2-5,11H,1H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVADFTBCWGPXSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

3-Aminothiophenol (1.0 g, 7.99 mmol), acetic anhydride (0.83 mL) and triethylamine (1.7 mL) were dissolved in methylene chloride, and the solution was stirred at room temperature for 2 hours. It was then purified by silica gel chromatography (hexane:ethyl acetate=3:1) to yield the title compound (1.16 g, 87%).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.83 mL
Type
reactant
Reaction Step One
Quantity
1.7 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Yield
87%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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